molecular formula C14H13N3O2S B2565718 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034376-45-7

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2565718
CAS No.: 2034376-45-7
M. Wt: 287.34
InChI Key: DFMOOAJPFLHARV-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures, including furan, pyrazole, and thiophene

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(12-2-6-20-10-12)15-3-4-17-8-13(7-16-17)11-1-5-19-9-11/h1-2,5-10H,3-4H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMOOAJPFLHARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with thiophene-3-carboxamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)ethyl)thiophene-3-carboxamide
  • N-(4-(furan-3-yl)benzyl)thiophene-3-carboxamide
  • N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide

Uniqueness

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is unique due to its combination of furan, pyrazole, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound featuring a unique combination of furan, pyrazole, and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S. The structure includes:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Thiophene moiety : A five-membered ring containing sulfur.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial activity. The most active derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity Type
7b0.22 - 0.25Antimicrobial

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are notable, with some compounds exhibiting significant inhibition in acute inflammatory models. For example, certain derivatives demonstrated an ability to reduce paw swelling in rat models comparable to standard anti-inflammatory drugs like aspirin .

Compound% InhibitionComparison Drug
125a93.53Diclofenac (90.13)

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways that lead to its observed therapeutic effects.

Case Studies

Several case studies highlight the biological activity of this compound and its analogs:

  • Antimicrobial Efficacy : In vitro studies showed that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, certain pyrazole derivatives displayed potent anti-inflammatory effects with minimal side effects on gastric mucosa, indicating their potential as safer alternatives to traditional NSAIDs .

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